Methyl 3-[4-(chloromethyl)phenyl]propanoate

Catalog No.
S14525877
CAS No.
6937-69-5
M.F
C11H13ClO2
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[4-(chloromethyl)phenyl]propanoate

CAS Number

6937-69-5

Product Name

Methyl 3-[4-(chloromethyl)phenyl]propanoate

IUPAC Name

methyl 3-[4-(chloromethyl)phenyl]propanoate

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C11H13ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8H2,1H3

InChI Key

VTMAOWNBGPNCFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CCl

Methyl 3-[4-(chloromethyl)phenyl]propanoate is an organic compound classified as an ester, characterized by its molecular formula C12H13ClO2. This compound features a chloromethyl group attached to a phenyl ring, which is further linked to a propanoate group. Esters like this one are known for their pleasant fragrances and are commonly utilized in the production of perfumes and flavoring agents. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

Due to its functional groups. Key reactions include:

  • Esterification: It can be synthesized from the corresponding carboxylic acid and alcohol, typically utilizing an acid catalyst.
  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements that modify its structure and properties .

Research indicates that methyl 3-[4-(chloromethyl)phenyl]propanoate exhibits notable biological activities. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy. Compounds similar to this one have shown antiproliferative effects against various cancer cell lines, including HeLa cells, indicating potential therapeutic applications in oncology . Additionally, its reactivity allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes.

The synthesis of methyl 3-[4-(chloromethyl)phenyl]propanoate typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the appropriate phenolic precursor.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents like chloromethyl methyl ether.
  • Esterification: The final step involves reacting the chloromethylated phenol with propanoic acid or its derivatives in the presence of an acid catalyst such as sulfuric acid under reflux conditions to form the ester .

In industrial settings, continuous flow reactors may be used to enhance reaction efficiency and product yield.

Methyl 3-[4-(chloromethyl)phenyl]propanoate finds various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biological Research: Used in studies involving enzyme-catalyzed reactions and biochemical assays.
  • Pharmaceutical Development: Acts as a precursor for synthesizing potential drug candidates targeting neurological and inflammatory diseases.
  • Industrial Uses: Employed in producing specialty chemicals and polymers due to its reactive chloromethyl group .

The interaction studies of methyl 3-[4-(chloromethyl)phenyl]propanoate reveal its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications that either inhibit or alter enzyme activity. Additionally, studies have indicated that the compound may participate in π-π stacking interactions with aromatic residues within proteins, enhancing binding affinity and specificity .

Methyl 3-[4-(chloromethyl)phenyl]propanoate can be compared with several structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 3-phenylpropanoateLacks chloromethyl group; used in flavoring agentsDifferent reactivity profile due to absence of halogen
Ethyl 3-[4-(bromomethyl)phenyl]propanoateContains bromomethyl instead; different substitution reactionsMore reactive towards nucleophiles compared to chlorinated analogs
Ethyl 3-[4-(methoxymethyl)phenyl]propanoateContains methoxymethyl group; affects solubilityAlters pharmacokinetic properties compared to chlorinated variants
Methyl 3-[4-(aminomethyl)phenyl]propanoateContains amino group; used in medicinal chemistryDifferent biological activity profile due to amino functionality

The uniqueness of methyl 3-[4-(chloromethyl)phenyl]propanoate lies primarily in its chloromethyl group, which enhances its reactivity and versatility in synthetic applications compared to other similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

212.0604073 g/mol

Monoisotopic Mass

212.0604073 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types